molecular formula C14H23BN2O5S B1409299 (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid CAS No. 1704120-79-5

(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid

Cat. No. B1409299
M. Wt: 342.2 g/mol
InChI Key: VIBCHZWBDDDNRT-UHFFFAOYSA-N
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Description

The compound 4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)benzoic acid is a solid substance with a molecular weight of 314.36 . It is similar to 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid , also known as HEPES, which is a zwitterionic organic chemical buffering agent .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could be relevant to the synthesis of this compound, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The InChI code for 4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)benzoic acid is 1S/C13H18N2O5S/c16-10-9-14-5-7-15 (8-6-14)21 (19,20)12-3-1-11 (2-4-12)13 (17)18/h1-4,16H,5-10H2, (H,17,18) .


Chemical Reactions Analysis

The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid, also known as HEPES, is a zwitterionic organic chemical buffering agent . This suggests that the compound of interest may also exhibit buffering properties.


Physical And Chemical Properties Analysis

The compound 4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)benzoic acid is a solid substance . The related compound HEPES has a solubility of 703.6 g/L and a density of 1.44 g/cm3 at 20 °C .

Scientific Research Applications

Biological Activity and Therapeutic Potential

A study by Khan et al. (2019) on a similar compound, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides, revealed significant antibacterial, antifungal, and anthelmintic activities. These findings suggest potential therapeutic applications in treating various infections and infestations. Furthermore, the study highlighted the compound's utility in latent fingerprint analysis, indicating its applicability in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Anticancer Properties

Turov (2020) conducted a study on a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. The research, part of the international “NCI-60 Human Tumor Cell Lines Screen” program, demonstrated significant anticancer activity across various cancer types, suggesting the potential of piperazine derivatives in cancer treatment (Turov, 2020).

Multifunctional Antioxidants for Age-Related Diseases

Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which included free radical scavenger and chelating groups. These compounds showed potential in preventing age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia, highlighting the therapeutic versatility of piperazine derivatives (Jin, Randazzo, Zhang, & Kador, 2010).

Proton-Transfer Compounds

Smith, Wermuth, and Sagatys (2011) investigated the proton-transfer compounds of 5-sulfosalicylic acid with piperazine, among other bases. Their research provides insights into the crystal structures and hydrogen-bonding patterns of these compounds, relevant for material science and pharmaceutical applications (Smith, Wermuth, & Sagatys, 2011).

Therapeutic Agents and Biological Functions

Various studies have synthesized and evaluated compounds containing piperazine derivatives, revealing diverse biological functions and therapeutic potentials. These include antimicrobial properties, antiproliferative activity against cancer cell lines, and potential as therapeutic agents in treating diseases (Abbasi et al., 2019; Mallesha et al., 2012; Patel & Agravat, 2009).

properties

IUPAC Name

[4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O5S/c1-11-9-13(15(19)20)10-12(2)14(11)23(21,22)17-5-3-16(4-6-17)7-8-18/h9-10,18-20H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCHZWBDDDNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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